molecular formula C27H38N6O5S B12294596 N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide

N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide

Cat. No.: B12294596
M. Wt: 558.7 g/mol
InChI Key: IHEZCWZVYIBFRC-UHFFFAOYSA-N
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Description

N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the piperidine and oxane groups. The final step involves the addition of the methanesulfonamide group under specific reaction conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide is unique due to its complex structure and the presence of multiple functional groups, which contribute to its diverse reactivity and potential applications. Its ability to interact with various molecular targets makes it a valuable compound for scientific research.

Properties

Molecular Formula

C27H38N6O5S

Molecular Weight

558.7 g/mol

IUPAC Name

N-[2-methoxy-5-[1-methyl-4-[[1-[2-(oxan-4-yl)ethyl]piperidin-3-yl]methoxy]pyrazolo[3,4-b]pyridin-6-yl]pyridin-3-yl]methanesulfonamide

InChI

InChI=1S/C27H38N6O5S/c1-32-26-22(16-29-32)25(14-23(30-26)21-13-24(31-39(3,34)35)27(36-2)28-15-21)38-18-20-5-4-9-33(17-20)10-6-19-7-11-37-12-8-19/h13-16,19-20,31H,4-12,17-18H2,1-3H3

InChI Key

IHEZCWZVYIBFRC-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(N=C3)OC)NS(=O)(=O)C)OCC4CCCN(C4)CCC5CCOCC5

Origin of Product

United States

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